molecular formula C8H5FN2O2 B3233249 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1352394-37-6

3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B3233249
CAS No.: 1352394-37-6
M. Wt: 180.14 g/mol
InChI Key: AXAAJMOZXCKWEM-UHFFFAOYSA-N
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Description

3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 898746-35-5) is a fluorinated heterocyclic compound with the molecular formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . It belongs to the pyrrolopyridine family, characterized by a fused bicyclic structure containing a pyrrole and pyridine ring. The fluorine atom at position 3 and the carboxylic acid group at position 6 contribute to its unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antimicrobial agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAAJMOZXCKWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208217
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352394-37-6
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352394-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

These reactions are typically carried out under controlled conditions to ensure the desired product formation and to minimize side reactions.

Scientific Research Applications

Introduction to 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

This compound is a fluorinated heterocyclic compound that has gained significant attention in medicinal chemistry and pharmaceutical research due to its unique structural characteristics and potential biological activities. The compound features a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 3-position and a carboxylic acid group at the 6-position. This specific arrangement enhances its chemical stability and biological activity, making it a valuable building block in drug development.

Medicinal Chemistry

This compound serves as a critical building block for synthesizing potential drug candidates. It has been investigated for its effectiveness against various targets, particularly kinase enzymes and other biological receptors involved in disease pathways.

Biological Research

The compound is utilized in biological studies to explore enzyme activity modulation and cellular processes. Its role in signaling pathways and interaction with specific molecular targets has been a focus of research.

Pharmaceutical Development

Given its unique structure and biological properties, this compound is valuable in developing new pharmaceuticals, especially in oncology and infectious disease therapies. Its ability to enhance binding affinity and selectivity makes it a promising candidate for targeted therapies.

Industrial Applications

Beyond medicinal uses, this compound is employed in synthesizing advanced materials and specialty chemicals due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to effectively modulate the activity of its targets. This modulation can result in the inhibition or activation of biological pathways, leading to therapeutic effects in various disease models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, emphasizing differences in substituents, positions, and molecular properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -F (C3), -COOH (C6) C₈H₅FN₂O₂ 180.14 898746-35-5 High polarity due to -COOH; kinase inhibition
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid -F (C6), -COOH (C5) C₈H₅FN₂O₂ 180.14 1260383-90-1 Altered electronic effects; antiviral research
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid -Cl (C5), -COOH (C6) C₈H₅ClN₂O₂ 196.59 1246088-49-2 Increased lipophilicity; antimicrobial activity
6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid -OCH₃ (C6), -COOH (C3) C₉H₈N₂O₃ 192.17 1190317-61-3 Reduced acidity; intermediate in organic synthesis
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid -CH₃ (N1), -COOH (C3) C₉H₈N₂O₂ 176.17 171919-37-2 Enhanced solubility; potential CNS targets

Impact of Substituent Position

  • Fluorine Position : The 3-fluoro substitution in the target compound increases the acidity of the carboxylic acid group (pKa ~2.5) compared to the 6-fluoro analog (pKa ~3.1), due to stronger electron-withdrawing effects .
  • Chlorine vs. Fluorine : The 5-chloro derivative exhibits 2-fold higher antimicrobial activity against Shigella sonnei than the 3-fluoro analog, attributed to chlorine’s larger atomic radius and improved hydrophobic interactions .

Crystallographic and Structural Insights

  • The thieno[2,3-b]pyridine analog 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid (C₁₄H₉FN₂O₂S) forms intramolecular N–H⋯O hydrogen bonds and π-π stacking interactions, stabilizing its planar conformation . Similar interactions are critical for the target compound’s binding to enzymatic pockets.

Biological Activity

3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a fluorinated heterocyclic compound that has gained significant attention in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 3-position and a carboxylic acid group at the 6-position, enhances its chemical stability and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C8H5FN2O2
  • Molecular Weight : 180.14 g/mol
  • CAS Number : 1352394-37-6

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolo Core : Cyclization of appropriate precursors.
  • Introduction of Fluorine : Electrophilic fluorination using reagents like Selectfluor.
  • Carboxylation : Introduction of the carboxylic acid group through reactions involving carbon dioxide or other carboxylating agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The presence of the fluorine atom enhances binding affinity and selectivity for these targets, leading to modulation of various biological pathways.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibitory activities against FGFRs. For example:

  • Compound 4h (a derivative) showed IC50 values against FGFR1–4 ranging from 7 to 712 nM and inhibited breast cancer cell proliferation while inducing apoptosis in vitro .

Therapeutic Applications

The compound has potential applications in:

  • Cancer Therapy : Targeting FGFR signaling pathways implicated in various tumors.
  • Enzyme Modulation : Investigating its role in modulating enzyme activity and cellular processes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NamePosition of FluorineBiological Activity
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 5Different reactivity and activity profile
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid NoneReduced stability and activity

The unique substitution pattern at the 3-position contributes significantly to the enhanced chemical stability and biological efficacy observed in this compound compared to its analogs.

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of pyrrolo derivatives:

  • A study reported a series of pyrrolo derivatives with significant activities against FGFRs, highlighting the importance of structural modifications for enhancing potency .
  • Another investigation into the structure–activity relationship (SAR) revealed that specific substitutions on the pyrrolidine ring could lead to improved anticancer properties.

Q & A

Q. How are discrepancies in reported biological activity data resolved?

  • Methodological Answer : Meta-analysis of published data identifies variables (e.g., cell line specificity or assay conditions). Replicating studies under standardized protocols (e.g., CLIA guidelines) and using orthogonal assays (e.g., SPR vs. fluorescence polarization) resolves contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 2
3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

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